Benzaldehyde, 2,2'-(1,4-piperazinediyl)bis-
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Overview
Description
Benzaldehyde, 2,2’-(1,4-piperazinediyl)bis- is an organic compound with the molecular formula C18H18N2O2. It is characterized by the presence of two benzaldehyde groups connected by a piperazine ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical substances.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 2,2’-(1,4-piperazinediyl)bis- typically involves the reaction of piperazine with benzaldehyde. The process can be summarized as follows:
Reactants: Piperazine and benzaldehyde.
Solvent: Common solvents include ethanol, methanol, or other suitable organic solvents.
Reaction Conditions: The reaction is usually carried out under reflux conditions, with the mixture being heated to facilitate the reaction. The reaction time can vary depending on the specific conditions but generally ranges from several hours to overnight.
Purification: The product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of Benzaldehyde, 2,2’-(1,4-piperazinediyl)bis- follows similar principles but on a larger scale. The process involves:
Large-scale Reactors: Using large reactors to mix piperazine and benzaldehyde.
Controlled Environment: Maintaining controlled temperature and pressure conditions to optimize yield and purity.
Automated Purification: Employing automated systems for purification, such as continuous flow reactors and industrial-scale chromatography.
Chemical Reactions Analysis
Types of Reactions: Benzaldehyde, 2,2’-(1,4-piperazinediyl)bis- undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or halogens (Cl2, Br2).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: HNO3 in sulfuric acid for nitration, Cl2 in the presence of a catalyst for chlorination.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Benzaldehyde, 2,2’-(1,4-piperazinediyl)bis- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with therapeutic effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzaldehyde, 2,2’-(1,4-piperazinediyl)bis- depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The piperazine ring can interact with biological macromolecules, while the benzaldehyde groups can form covalent bonds with nucleophiles in proteins or DNA.
Comparison with Similar Compounds
Benzaldehyde, 4,4’-(1,4-piperazinediyl)bis-: Similar structure but with different substitution patterns on the benzene rings.
Benzaldehyde, 2,2’-(1,2-ethanediyl)bis-: Contains an ethylene bridge instead of a piperazine ring.
Uniqueness: Benzaldehyde, 2,2’-(1,4-piperazinediyl)bis- is unique due to the presence of the piperazine ring, which imparts distinct chemical and biological properties. The piperazine ring can enhance the compound’s solubility and reactivity, making it a valuable intermediate in various synthetic and industrial applications.
Properties
CAS No. |
112253-19-7 |
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Molecular Formula |
C18H18N2O2 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
2-[4-(2-formylphenyl)piperazin-1-yl]benzaldehyde |
InChI |
InChI=1S/C18H18N2O2/c21-13-15-5-1-3-7-17(15)19-9-11-20(12-10-19)18-8-4-2-6-16(18)14-22/h1-8,13-14H,9-12H2 |
InChI Key |
AGFKSKNIVHVUDT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2C=O)C3=CC=CC=C3C=O |
Origin of Product |
United States |
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